Advanced Physicochemical Profiling and Synthetic Integration of Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8) in Drug Discovery
Executive Summary Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8), systematically referred to as N-ethyl-2-methoxy-1-propanamine, is a highly specialized, sterically hindered secondary amine building block. In modern medi...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8), systematically referred to as N-ethyl-2-methoxy-1-propanamine, is a highly specialized, sterically hindered secondary amine building block. In modern medicinal chemistry, incorporating basic, hydrophilic vectors into lipophilic pharmacophores is a critical strategy for optimizing pharmacokinetic (PK) profiles. This technical whitepaper outlines the physicochemical properties, structural rationale, and self-validating synthetic methodologies for utilizing this compound in rational drug design.
Physicochemical & Computational Profiling
Quantitative physicochemical data is the foundation for predicting a molecule's behavior in biological systems. Table 1 summarizes the core properties of Ethyl(2-methoxypropyl)amine, combining empirical catalog data with computed medicinal chemistry parameters.
Standard baseline for reproducible synthetic integration.
Computed LogP (cLogP)
~0.6
Balances aqueous solubility with lipid membrane permeability.
Topological Polar Surface Area
21.26 Ų
Well below the 90 Ų threshold, highly favorable for blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors
1 / 2
Facilitates target protein binding via the amine (donor/acceptor) and ether (acceptor).
Rotatable Bonds
5
Provides conformational flexibility for optimal induced-fit binding in target pockets.
Pharmacophore Rationale & Structural Dynamics
The architectural design of Ethyl(2-methoxypropyl)amine offers three distinct functional advantages when conjugated to an active pharmaceutical ingredient (API) scaffold, a concept heavily grounded in standard medicinal chemistry practices ():
The Secondary Amine Core : Acts as a potent nucleophile for covalent conjugation (e.g., SNAr, Buchwald-Hartwig cross-coupling). Upon conjugation, it becomes a tertiary amine, serving as a basic center (pKa ~9.5) that can form stable hydrochloride salts, drastically improving aqueous solubility.
The Methoxy Group : Functions as a stable hydrogen-bond acceptor. Unlike terminal hydroxyl groups, the methoxy ether avoids phase II glucuronidation, thereby enhancing the metabolic half-life of the resulting drug candidate.
The Methyl-Branched Propyl Backbone : The chiral center at the C2 position of the propyl chain introduces critical steric hindrance. This shielding effect protects the adjacent ether and amine from rapid enzymatic degradation (e.g., by Cytochrome P450s or Monoamine Oxidases), a primary causality in optimizing metabolic stability.
Figure 1: Pharmacophore mapping and functional rationale of EMPA in drug design.
To integrate this amine into a heteroaryl scaffold (e.g., a chloropyrimidine derivative), a Nucleophilic Aromatic Substitution (SNAr) is the preferred methodology. As a Senior Application Scientist, I mandate that protocols operate as self-validating systems, ensuring that each step has an internal check for chemical integrity.
Causality-Driven Step-by-Step Methodology:
Reagent Preparation & Validation : Before reaction assembly, verify the purity of the commercial amine () via 1H-NMR.
Causality: Aliphatic secondary amines can degrade via atmospheric oxidation or absorb CO2 to form inactive carbamate salts. Validating the starting material prevents downstream yield loss.
Reaction Assembly : Dissolve the heteroaryl chloride (1.0 eq) and Ethyl(2-methoxypropyl)amine (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF).
Causality: DMF is a polar aprotic solvent that stabilizes the highly polarized Meisenheimer complex transition state, accelerating the SNAr reaction without solvating (and thus deactivating) the amine nucleophile.
Base Addition : Add N,N-Diisopropylethylamine (DIPEA, 2.0 eq).
Causality: DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl byproduct generated during substitution. Its massive steric bulk prevents it from competing with our target amine for the electrophile.
Thermal Activation : Heat the mixture to 80°C for 4-6 hours under nitrogen.
Causality: The steric hindrance from the N-ethyl and 2-methoxypropyl groups increases the activation energy barrier. Room temperature reactions will stall; 80°C provides the exact thermodynamic push required for complete conversion without causing thermal degradation.
In-Process Monitoring (Self-Validation) : Sample the reaction at 2 hours and analyze via LC-MS. Look for the disappearance of the Ar-Cl mass and the emergence of the [M+H]+ corresponding to the tertiary amine product.
Workup & Isolation : Quench with deionized water, extract with Ethyl Acetate, wash aggressively with brine (to remove DMF), dry over Na2SO4, and purify via flash chromatography (DCM:MeOH gradient).
Figure 2: Self-validating SNAr experimental workflow for amine conjugation.
Analytical Characterization
Post-synthesis, the structural integrity of the conjugated product must be rigorously verified:
LC-MS Analysis : Utilizing Electrospray Ionization (ESI+), the newly formed tertiary amine will readily protonate, yielding a strong [M+H]+ signal. The presence of the methoxypropyl group often leads to a characteristic neutral loss of 32 Da (methanol) during MS/MS fragmentation, serving as a definitive structural fingerprint.
1H-NMR (400 MHz, CDCl3) : Successful incorporation is confirmed by the distinct chemical shifts of the appendages. The methoxy singlet (-OCH3) typically appears around δ 3.30 ppm. The complex multiplet of the chiral C2 methine proton (-CH(OCH3)-) will appear around δ 3.50 - 3.70 ppm, while the N-ethyl CH2 quartet and CH3 triplet will shift downfield due to the electron-withdrawing nature of the newly formed Ar-N bond.
References
Wermuth, C. G., et al. "The Practice of Medicinal Chemistry". Academic Press, 4th Edition. (Authoritative text on pharmacophore design, TPSA, and basicity). URL:[Link]
Comprehensive NMR Characterization of Ethyl(2-methoxypropyl)amine: A Technical Guide for Structural Elucidation
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Whitepaper Introduction & Structural Anatomy In modern drug development, secondary amines featuring ether li...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals
Content Type: Technical Whitepaper
Introduction & Structural Anatomy
In modern drug development, secondary amines featuring ether linkages and chiral centers are highly valued as versatile pharmacophores and synthetic building blocks. Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) is a prime example of such a molecule. Accurate structural elucidation of this compound is critical, as positional isomers and stereocenters can drastically alter pharmacokinetic profiles.
As a Senior Application Scientist, I approach nuclear magnetic resonance (NMR) spectroscopy not merely as a data-gathering tool, but as a self-validating system . Because proprietary experimental spectra for this specific CAS number are often restricted, the chemical shifts presented in this guide are rigorously derived using established empirical substituent effects (Shoolery’s rules) and authoritative spectral correlation frameworks[1].
Structurally, N-ethyl-2-methoxypropan-1-amine (
C6H15NO
) consists of three distinct spin systems:
The N-Ethyl Group: An
A2X3
spin system subjected to the inductive deshielding of the nitrogen atom.
The 2-Methoxypropyl Group: A complex system featuring a chiral center at C2. This stereocenter breaks the magnetic equivalence of the adjacent C1 methylene protons, rendering them diastereotopic .
The Methoxy Group: An isolated, highly deshielded singlet.
1
H NMR Spectral Analysis & Mechanistic Causality
The
1
H NMR spectrum of Ethyl(2-methoxypropyl)amine requires careful interpretation due to signal overlap and complex multiplicity caused by the chiral center. The predicted shifts below are modeled for a 400 MHz spectrometer using
CDCl3
at 298 K[2].
Table 1: Predicted
1
H NMR Chemical Shifts
Proton Environment
Predicted Shift (δ, ppm)
Multiplicity
Integration
J
-Coupling (Hz)
−CH3
(ethyl)
1.10
Triplet (t)
3H
~7.0
−CH3
(propyl, C3)
1.15
Doublet (d)
3H
~6.5
−NH−
(amine)
1.50
Broad singlet (br s)
1H
-
−CH2−
(ethyl)
2.65
Quartet (q)
2H
~7.0
−CH2−
(propyl, C1)
2.60 – 2.80
Multiplet (m)
2H
Complex
−OCH3
(methoxy)
3.35
Singlet (s)
3H
-
−CH−
(propyl, C2)
3.45
Multiplet (m)
1H
Complex
Causality & Mechanistic Insights:
Diastereotopic Protons (2.60 – 2.80 ppm): The C1 methylene protons of the propyl chain are adjacent to a chiral center (C2). Consequently, they are chemically and magnetically non-equivalent. Instead of a simple doublet, they present as the AB part of an ABX spin system, resulting in a complex multiplet that often overlaps with the ethyl
−CH2−
quartet.
Quadrupolar Relaxation (1.50 ppm): The
−NH−
proton appears as a broad singlet. This broadening is caused by the quadrupolar moment of the adjacent
14N
nucleus (spin
I=1
), which induces rapid spin-lattice relaxation, partially decoupling the proton from neighboring aliphatic protons.
Inductive Deshielding (3.35 & 3.45 ppm): The highly electronegative oxygen atom pulls electron density away from the methoxy protons and the C2 methine proton, shifting them significantly downfield compared to the amine-adjacent protons[2].
13
C NMR Spectral Analysis
Carbon-13 NMR provides a clearer, less congested map of the molecule's backbone. The shifts are predicted based on standard
α
,
β
, and
γ
substituent effects for secondary amines and aliphatic ethers[1].
Table 2: Predicted
13
C NMR Chemical Shifts (Proton-Decoupled)
Carbon Environment
Predicted Shift (δ, ppm)
Type
Mechanistic Causality
C-
α
(ethyl
−CH3
)
15.2
CH3
Aliphatic methyl,
β
to the nitrogen atom.
C3 (propyl
−CH3
)
18.5
CH3
Aliphatic methyl,
β
to the ether oxygen.
C-
β
(ethyl
−CH2−
)
44.0
CH2
Deshielded directly (
α
) by the secondary amine.
C1 (propyl
−CH2−
)
55.5
CH2
Deshielded by the
α
-amine and
β
-ether oxygen.
−OCH3
(methoxy)
56.5
CH3
Strongly deshielded by direct attachment to oxygen.
C2 (propyl
−CH−
)
76.0
CH
Maximum deshielding;
α
to oxygen and
β
to amine.
Experimental Protocols for High-Fidelity NMR Acquisition
To achieve the resolution required to differentiate the overlapping signals near 2.65 ppm, a rigorous sample preparation and acquisition protocol must be followed.
Step 1: Sample Preparation
Weigh 15 mg of Ethyl(2-methoxypropyl)amine for
1
H NMR (or 80 mg for
13
C NMR) into a clean glass vial.
Dissolve the analyte in 0.6 mL of high-purity deuterated chloroform (
CDCl3
) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard (0.00 ppm).
Transfer the solution to a standard 5 mm precision NMR tube, ensuring no particulate matter is suspended.
Step 2: Instrument Calibration & Tuning
Insert the sample into a 400 MHz (or higher) NMR spectrometer.
Lock the magnetic field onto the deuterium resonance of the
CDCl3
solvent.
Perform automated or manual gradient shimming (Z1-Z4 coils) until the TMS peak exhibits a full-width at half-maximum (FWHM) of <1.0 Hz.
Step 3: 1D Acquisition Parameters
1
H NMR: Apply a 30° excitation pulse. Set the spectral width to 12 ppm. Use a relaxation delay (D1) of 2.0 seconds to ensure full longitudinal relaxation. Acquire 16 to 32 transients.
13
C NMR: Utilize a WALTZ-16 composite pulse sequence for broadband proton decoupling. Apply a 30° pulse with a relaxation delay of 2.5 seconds. Acquire 512 to 1024 transients to achieve an optimal signal-to-noise ratio.
Self-Validating System: 2D NMR Workflow
Relying solely on 1D NMR is a critical error when dealing with diastereotopic multiplets and overlapping aliphatic signals. A self-validating workflow utilizing 2D NMR techniques is required to unequivocally prove the molecular structure[3].
COSY (Correlation Spectroscopy): Maps homonuclear
1
H-
1
H coupling. It will definitively link the ethyl
−CH3
to the ethyl
−CH2−
, isolating it from the overlapping propyl C1 protons.
HSQC (Heteronuclear Single Quantum Coherence): Maps
1
H to directly attached
13
C. This will separate the overlapping
1
H signals near 2.65 ppm by spreading them across the carbon dimension (44.0 ppm for the ethyl
CH2
vs. 55.5 ppm for the propyl
CH2
).
HMBC (Heteronuclear Multiple Bond Correlation): Maps long-range
1
H-
13
C couplings (2-3 bonds). This is the ultimate validation step, as it will show the ethyl protons correlating across the nitrogen atom to the propyl C1 carbon, proving the secondary amine linkage.
Figure 1: Self-validating NMR workflow for structural elucidation.
References
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media.[1]
URL:[Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy (5th Edition). Cengage Learning.[3]
URL:[Link]
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th/8th Edition). John Wiley & Sons.[2]
URL:[Link]
Mechanistic Profiling of Ethyl(2-methoxypropyl)amine in Advanced Organic Synthesis
Executive Summary Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) is a highly versatile aliphatic secondary amine utilized as a critical building block in advanced organic synthesis and medicinal chemistry (1[1]). With t...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) is a highly versatile aliphatic secondary amine utilized as a critical building block in advanced organic synthesis and medicinal chemistry (1[1]). With the molecular formula C₆H₁₅NO and a molecular weight of 117.19 g/mol (2[2]), it features a unique combination of a nucleophilic secondary nitrogen, a lipophilic ethyl chain, and a hydrogen-bond accepting methoxy ether group. This whitepaper dissects the core mechanistic pathways of Ethyl(2-methoxypropyl)amine, focusing on its behavior in reductive amination, transition-metal catalyzed cross-coupling, and its role as a hemilabile bidentate ligand.
Core Mechanisms in Synthetic Workflows
Reductive Amination Kinetics (Borch Reaction)
Reductive amination is a premier method for constructing C–N bonds without the risk of over-alkylation. When Ethyl(2-methoxypropyl)amine reacts with an aldehyde or ketone, the mechanism proceeds via the nucleophilic attack of the secondary amine on the carbonyl carbon, forming a transient hemiaminal intermediate (3[3]). Under mildly acidic conditions, this intermediate dehydrates to form an electrophilic iminium ion. Because Ethyl(2-methoxypropyl)amine is a secondary amine, it cannot form a stable neutral imine; instead, the positively charged iminium species must be trapped in situ by a mild hydride source (4[4]). Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice, as its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively target the highly electrophilic iminium ion without prematurely reducing the starting carbonyl compound (5[5]).
Figure 1: Mechanistic pathway of reductive amination using Ethyl(2-methoxypropyl)amine.
In the synthesis of complex N-aryl architectures, Ethyl(2-methoxypropyl)amine acts as an effective nucleophile in the Buchwald-Hartwig amination (6[6]). The mechanism relies on a palladium-catalyzed cycle. Following the oxidative addition of an aryl halide to the Pd(0) catalyst, the secondary amine coordinates to the Pd(II) center. A strong base (such as NaOtBu) then deprotonates the amine, forming a critical palladium-amido complex (7[7]).
Interestingly, the steric bulk provided by the 2-methoxypropyl group plays a dual role. While it slightly hinders initial coordination to the metal center, it significantly accelerates the final reductive elimination step. The increased steric congestion around the Pd(II) center forces the aryl and amido groups into closer proximity, lowering the activation energy required to forge the C–N bond and regenerate the Pd(0) catalyst (7[7]).
Figure 2: Catalytic cycle of the Buchwald-Hartwig cross-coupling reaction.
Bidentate Coordination and Hemilability
Beyond acting as a standard nucleophile, the dual heteroatoms (N and O) in Ethyl(2-methoxypropyl)amine allow it to function as a hemilabile bidentate ligand in transition metal chemistry (8[8]). The amine nitrogen acts as a strong, permanent σ-donor, while the methoxy oxygen provides weaker, reversible coordination (9[9]). This "open-close" hemilability is critical in stabilizing reactive metal intermediates while dynamically vacating coordination sites to allow for catalytic turnover or substrate binding (10[10]).
Objective: Synthesize a tertiary amine from Ethyl(2-methoxypropyl)amine and a target aldehyde/ketone.
Imine Formation: In a dry flask under inert atmosphere, combine 1.0 eq of the carbonyl compound and 1.1 eq of Ethyl(2-methoxypropyl)amine in anhydrous 1,2-dichloroethane (DCE). Rationale: DCE provides excellent solubility and stabilizes the highly polar iminium intermediate.
Acid Catalysis: Add 1.0–2.0 eq of glacial acetic acid. Rationale: Mildly acidic conditions (pH 4–6) protonate the carbonyl oxygen, enhancing its electrophilicity and driving the dehydration of the hemiaminal to the iminium ion.
Hydride Reduction: Portion-wise, add 1.5 eq of Sodium Triacetoxyborohydride (NaBH(OAc)₃) at 0°C, then allow to warm to room temperature. Rationale: NaBH(OAc)₃ selectively reduces the electrophilic iminium ion without reducing the unreacted carbonyl compound.
Quench and Extraction: After 12 hours, quench the reaction with saturated aqueous NaHCO₃ to neutralize the acid and decompose unreacted hydride. Extract the aqueous layer with dichloromethane (3x), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed N-Arylation
Objective: Cross-couple Ethyl(2-methoxypropyl)amine with an aryl halide.
Catalyst Activation: In a nitrogen-filled glovebox, combine 2 mol% Pd₂(dba)₃ and 4 mol% of a bulky phosphine ligand (e.g., BINAP or RuPhos) in anhydrous toluene. Stir for 15 minutes. Rationale: The bulky ligand facilitates oxidative addition and prevents catalyst aggregation/deactivation.
Substrate Addition: Add 1.0 eq of aryl halide and 1.2 eq of Ethyl(2-methoxypropyl)amine. Rationale: A slight excess of the amine ensures complete conversion of the limiting aryl halide.
Base Addition: Add 1.5 eq of Sodium tert-butoxide (NaOtBu). Rationale: A strong, sterically hindered base is required to deprotonate the coordinated amine to form the critical Pd-amido complex without acting as a competing nucleophile.
Thermal Cycling: Seal the vessel and heat to 90°C for 12 hours. Rationale: Elevated temperatures provide the activation energy required for the final reductive elimination step.
Quantitative Data & Comparative Reactivity
Reaction Type
Reagents / Catalysts
Key Intermediates
Typical Yield Range
Mechanistic Nuance
Reductive Amination
NaBH(OAc)₃, AcOH, DCE
Hemiaminal, Iminium Ion
75% – 92%
Requires pH 4-6; NaBH(OAc)₃ prevents over-reduction of the carbonyl.
Buchwald-Hartwig
Pd₂(dba)₃, RuPhos, NaOtBu
Pd(II)-Amido Complex
65% – 88%
Steric bulk of the 2-methoxypropyl group accelerates reductive elimination.
Sₙ2 Alkylation
Alkyl Halide, K₂CO₃, DMF
Tetraalkylammonium (minor)
50% – 70%
Prone to over-alkylation; requires strict stoichiometric control.
Amide Coupling
EDC, HOBt, DIPEA, DCM
O-Acylisourea
80% – 95%
The secondary amine acts as a highly efficient nucleophile for activated esters.
References
Reductive amination in case of secondary amines - Chemistry Stack Exchange
Chemistry Stack Exchange[Link]
How bulky ligands control the chemoselectivity of Pd-catalyzed N-arylation of ammonia
Chemical Science (RSC Publishing)
[Link]
Bis(trimethylsilyl)amide Complexes of the s-Block Metals with Bidentate Ether and Amine Ligands
ResearchGate[Link]
Study of novel bidentate heterocyclic amine-based metal complexes and their biological activities
National Institutes of Health (NIH)[Link]
Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands
Chemical Science (RSC Publishing)[Link]
Application Note: Advanced Protocols for the Synthesis and Derivatization of Secondary Amines Using Ethyl(2-methoxypropyl)amine
Target Audience: Researchers, scientists, and drug development professionals. Executive Summary The synthesis of sterically tuned, ether-containing secondary amines is a cornerstone of modern medicinal chemistry.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of sterically tuned, ether-containing secondary amines is a cornerstone of modern medicinal chemistry. Compounds like Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) are highly valued structural building blocks. The incorporation of the 2-methoxypropyl motif serves a critical dual purpose: it modulates the basicity (pKa) of the resulting amine and increases the fraction of sp³-hybridized carbons (
Fsp3
), a molecular descriptor that is statistically correlated with improved aqueous solubility and higher clinical success rates in drug discovery[1].
This application note provides a self-validating protocol for the synthesis of Ethyl(2-methoxypropyl)amine via reductive amination, followed by a downstream protocol for its utilization in amide coupling.
Mechanistic Rationale & Self-Validating System
The synthesis of secondary amines from primary amines and aldehydes is best achieved via reductive amination. In this protocol, 2-methoxypropan-1-amine is condensed with acetaldehyde to form a transient imine, which is subsequently reduced.
Causality of Reagent Selection: Sodium triacetoxyborohydride (NaBH(OAc)₃) is selected as the reducing agent over sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild, sterically bulky reducing agent that selectively reduces protonated imines (iminium ions) at room temperature without reducing the unreacted aldehyde[2]. This kinetic preference creates a self-validating system : by utilizing NaBH(OAc)₃, the reaction environment naturally suppresses the formation of the primary alcohol byproduct (ethanol), ensuring high conversion to the target secondary amine.
Reaction Pathway Visualization
Fig 1: Reaction pathway for the synthesis and downstream application of Ethyl(2-methoxypropyl)amine.
Protocol 1: Synthesis of Ethyl(2-methoxypropyl)amine
Quantitative Data Summary
Table 1: Stoichiometry and Reagents for Reductive Amination
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Methoxypropan-1-amine
89.14
1.00
10.0 mmol (891 mg)
Primary Amine (Nucleophile)
Acetaldehyde
44.05
1.10
11.0 mmol (484 mg)
Carbonyl (Electrophile)
NaBH(OAc)₃
211.94
1.50
15.0 mmol (3.18 g)
Selective Reducing Agent
Dichloromethane (DCM)
84.93
N/A
40 mL
Aprotic Solvent
Step-by-Step Methodology
Imine Formation: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-methoxypropan-1-amine (891 mg, 10.0 mmol) and anhydrous DCM (30 mL). Cool the solution to 0 °C using an ice bath.
Carbonyl Addition: Add acetaldehyde (484 mg, 11.0 mmol) dropwise over 5 minutes. Remove the ice bath and allow the mixture to stir at 25 °C for 1 hour to ensure complete imine formation.
Causality: Pre-forming the imine maximizes the concentration of the electrophilic intermediate before the reductant is introduced, preventing premature reduction of the aldehyde.
Selective Reduction: Cool the reaction mixture back to 0 °C. Add NaBH(OAc)₃ (3.18 g, 15.0 mmol) portionwise over 15 minutes.
Causality: Portionwise addition controls the mild exotherm and prevents solvent boil-off, ensuring a safe and reproducible scale-up.
Reaction Completion: Stir the suspension at 25 °C for 12 hours. Monitor via LC-MS until the imine mass disappears.
Quench & Extraction: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (20 mL). Stir vigorously for 30 minutes until gas evolution (CO₂) ceases. Extract the aqueous layer with DCM (2 × 20 mL).
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Ethyl(2-methoxypropyl)amine as a pale yellow oil.
Self-Validating Analytics
LC-MS: Confirm the target mass
[M+H]+=118.1
.
¹H-NMR (CDCl₃): Verify the disappearance of the aldehyde proton (
δ
~9.8 ppm). Confirm the presence of the secondary amine N-H proton as a broad singlet at
δ
~1.5 ppm (which should exchange upon the addition of D₂O).
Fig 2: Step-by-step experimental workflow and validation for reductive amination.
Secondary amines like Ethyl(2-methoxypropyl)amine exhibit slight steric hindrance due to the branched 2-methoxypropyl chain. When synthesizing amides (e.g., coupling with a carboxylic acid API intermediate), standard reagents like EDC/HOBt may result in sluggish kinetics and low yields.
Causality of Reagent Selection: To overcome steric bulk, 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate (HATU) is utilized. The 7-aza substitution in the benzotriazole ring of HATU provides a neighboring group effect that dramatically accelerates the acylation of hindered secondary amines[3].
Quantitative Data Summary
Table 2: Stoichiometry for HATU-Mediated Amide Coupling
Reagent
MW ( g/mol )
Equivalents
Amount
Role
Model Carboxylic Acid (e.g., Benzoic Acid)
122.12
1.00
5.0 mmol (610 mg)
Acyl Donor
Ethyl(2-methoxypropyl)amine
117.19
1.20
6.0 mmol (703 mg)
Secondary Amine
HATU
380.23
1.10
5.5 mmol (2.09 g)
Coupling Reagent
N,N-Diisopropylethylamine (DIPEA)
129.24
3.00
15.0 mmol (1.94 g)
Non-nucleophilic Base
N,N-Dimethylformamide (DMF)
73.09
N/A
20 mL
Polar Aprotic Solvent
Step-by-Step Methodology
Activation: Dissolve the carboxylic acid (5.0 mmol) and HATU (5.5 mmol) in anhydrous DMF (15 mL) at 25 °C. Add DIPEA (15.0 mmol) and stir for 10 minutes to form the highly active OAt ester intermediate.
Coupling: Add a solution of Ethyl(2-methoxypropyl)amine (6.0 mmol) in DMF (5 mL) dropwise to the activated ester. Stir the reaction mixture for 2 hours at 25 °C.
Workup: Dilute the reaction mixture with Ethyl Acetate (50 mL). Wash sequentially with 1M HCl (20 mL) to remove unreacted amine, saturated aqueous NaHCO₃ (20 mL) to remove unreacted acid, and brine (3 × 20 mL) to extract residual DMF.
Isolation: Dry the organic phase over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the target amide.
References
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. URL:[Link]
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849-3862. URL:[Link]
Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397-4398. URL:[Link]
Application Note: Ethyl(2-methoxypropyl)amine as a Strategic Building Block in Targeted Drug Discovery
Executive Summary & Structural Rationale In modern medicinal chemistry, the incorporation of basic amine side chains is a fundamental strategy for modulating the physicochemical and pharmacokinetic properties of small-mo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Structural Rationale
In modern medicinal chemistry, the incorporation of basic amine side chains is a fundamental strategy for modulating the physicochemical and pharmacokinetic properties of small-molecule therapeutics. Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) has emerged as a highly versatile secondary amine building block.
Unlike simple aliphatic amines (e.g., diethylamine or dipropylamine), this molecule features a strategically placed ether oxygen and a
β
-branched methyl group. These structural nuances provide three distinct advantages in drug design:
hERG Liability Mitigation: Highly lipophilic, basic amines frequently become trapped in the hydrophobic cavity of the hERG potassium channel, leading to cardiotoxicity. The introduction of the methoxy oxygen reduces the overall lipophilicity (LogD) and slightly depresses the basicity (pKa) of the amine, which is a field-proven strategy to disrupt hERG binding [1].
Conformational Restriction: The
β
-methyl group introduces steric bulk and a chiral center. This restricts the conformational flexibility of the appended side chain, which can decrease the entropic penalty upon target binding and improve kinase selectivity.
Enhanced Solvation: The ether oxygen acts as a dedicated hydrogen-bond acceptor, improving aqueous solubility and facilitating water-mediated hydrogen bonding networks within target binding pockets (e.g., the solvent-exposed region of a kinase hinge).
Physicochemical Profiling
To understand the causality behind selecting Ethyl(2-methoxypropyl)amine, we must compare it against standard aliphatic amines. The table below summarizes how the ether substitution favorably alters the physicochemical profile.
Amine Building Block
MW ( g/mol )
cLogP (Est.)
Calculated pKa
hERG Liability Risk
N,N-Dipropylamine
101.19
1.8
10.8
High
Ethyl(2-methoxypropyl)amine
117.19
0.9
9.5
Low to Moderate
N,N-Diethylamine
73.14
0.6
10.5
Moderate
Experimental Workflows & Methodologies
The integration of Ethyl(2-methoxypropyl)amine into a core scaffold typically proceeds via Nucleophilic Aromatic Substitution (S
N
Ar) or Palladium-catalyzed Buchwald-Hartwig cross-coupling.
Fig 1. Synthetic workflow integrating Ethyl(2-methoxypropyl)amine into a lead compound.
Protocol A: S
N
Ar Functionalization of a Heteroaryl Core
Causality & Design: S
N
Ar is highly effective for electron-deficient heteroaryl halides (e.g., 2-chloropyrimidines). Because Ethyl(2-methoxypropyl)amine possesses
β
-branching, its nucleophilicity is sterically hindered compared to unbranched amines. Therefore, elevated temperatures (90–110 °C) in a polar aprotic solvent (DMF or NMP) are required. N,N-Diisopropylethylamine (DIPEA) is selected as the base because its extreme steric bulk prevents it from acting as a competing nucleophile, ensuring a self-validating, high-purity reaction profile.
Step-by-Step Procedure:
Preparation: In an oven-dried 20 mL vial, dissolve the heteroaryl chloride (1.0 eq, 1.0 mmol) in anhydrous DMF (5.0 mL).
Reagent Addition: Add Ethyl(2-methoxypropyl)amine (1.2 eq, 1.2 mmol) followed by DIPEA (2.5 eq, 2.5 mmol).
Reaction: Seal the vial and heat to 95 °C using a heating block.
In-Process Control (IPC): After 4 hours, sample 10
μ
L of the mixture, dilute in MeCN, and analyze via LC-MS. The system is self-validating: proceed to workup only when the starting material peak area is <2%.
Workup: Cool the mixture to room temperature and partition between Ethyl Acetate (20 mL) and 5% aqueous LiCl solution (20 mL). Note: The 5% LiCl wash is critical as it selectively pulls DMF into the aqueous phase, preventing solvent contamination in the organic layer.
Isolation: Wash the organic layer with brine, dry over anhydrous Na
2
SO
4
, filter, and concentrate under reduced pressure. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Buchwald-Hartwig Cross-Coupling for Unactivated Aryl Halides
Causality & Design: For neutral or electron-rich aryl halides, S
N
Ar fails. Palladium-catalyzed amination is required. Coupling a sterically hindered secondary amine requires a bulky dialkylbiarylphosphine ligand (e.g., RuPhos). The massive steric profile of RuPhos forces the palladium center into a geometry that accelerates reductive elimination, preventing the formation of dead-end palladium bis-amine complexes and suppressing off-target
β
-hydride elimination [2].
Step-by-Step Procedure:
Preparation: In a Schlenk tube, combine the aryl bromide (1.0 eq, 1.0 mmol), Pd
2
(dba)
3
(0.02 eq, 2 mol%), RuPhos (0.04 eq, 4 mol%), and Sodium tert-butoxide (1.5 eq, 1.5 mmol).
Degassing: Evacuate and backfill the tube with Argon (3 cycles) to ensure a strictly anhydrous and oxygen-free environment.
Solvent & Amine Addition: Add anhydrous, degassed Toluene (5.0 mL) and Ethyl(2-methoxypropyl)amine (1.2 eq, 1.2 mmol) via syringe.
Reaction & Visual IPC: Heat the mixture to 85 °C. A successful active catalyst formation is visually validated by the solution transitioning from a murky yellow/orange to a deep, homogenous red/brown within the first 15 minutes.
Completion: Stir for 12 hours. Monitor via LC-MS.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via reverse-phase HPLC.
When appended to a kinase inhibitor core (e.g., a quinazoline targeting EGFR), the Ethyl(2-methoxypropyl)amine moiety typically projects out of the ATP-binding pocket toward the solvent interface. The basic nitrogen can form a salt bridge with acidic residues (like Aspartate) at the lip of the pocket, while the ether oxygen engages in water-mediated hydrogen bonding, anchoring the drug and drastically increasing target residence time. This effectively shuts down downstream oncogenic signaling.
Fig 2. Inhibition of RTK signaling pathway by the amine-functionalized targeted therapeutic.
References
Jamieson, C., Moir, E. M., Rankovic, Z., & Wishart, G. (2006). "Medicinal chemistry of hERG optimizations: Highlights and hang-ups." Journal of Medicinal Chemistry, 49(17), 5029-5046. URL:[Link]
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2, 27-50. URL:[Link]
Method
Application Note: Advanced Incorporation of Ethyl(2-methoxypropyl)amine in Poly(β-amino ester) Synthesis for Drug Delivery
Executive Summary & Mechanistic Rationale The development of next-generation non-viral gene delivery vectors relies heavily on the precise tuning of polymer chain ends. Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) (1)...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Mechanistic Rationale
The development of next-generation non-viral gene delivery vectors relies heavily on the precise tuning of polymer chain ends. Ethyl(2-methoxypropyl)amine (CAS: 1250788-65-8) (1)[1] is a highly specialized secondary amine that serves as a premium end-capping agent in the synthesis of Poly(β-amino ester)s (PBAEs).
When incorporated into the termini of an acrylate-terminated base polymer via an aza-Michael addition, this specific amine imparts two critical structural advantages:
Hydration and Biocompatibility: The ether linkage (methoxy group) acts as a hydrogen-bond acceptor, which improves the hydration shell of the resulting polyplexes and facilitates interactions with the aqueous intracellular environment.
Steric Stabilization: The ethyl and propyl aliphatic chains provide a tunable hydrophobic balance, essential for the stable self-assembly of nanoparticles and the encapsulation of mRNA or plasmid DNA payloads (2)[2].
The Causality of Amine Selection:
Why must we use a secondary amine like Ethyl(2-methoxypropyl)amine rather than a primary amine for end-capping? Primary amines react with acrylates to form secondary amines, which remain nucleophilic and can undergo subsequent reactions, leading to uncontrolled polymer branching or cross-linking. Conversely, the conjugate addition of a secondary amine yields a stable, non-reactive tertiary amine, effectively halting polymerization and stabilizing the chain ends (3)[3].
Process Workflows & Logical Frameworks
The following diagrams map the chemical workflow and the self-validating logic that guarantees the structural integrity of the synthesized polymer.
Caption: Workflow for PBAE synthesis and end-capping with Ethyl(2-methoxypropyl)amine.
Caption: Causality and self-validation logic governing the polymer synthesis protocol.
Self-Validating Experimental Protocols
Protocol A: Synthesis of Acrylate-Terminated Base Polymer
Monomer Preparation: In a glass vial equipped with a magnetic stir bar, add 1,4-butanediol diacrylate and a primary amine (e.g., 5-amino-1-pentanol) in a strict 1.2:1 molar ratio .
Polymerization: Seal the vial and stir the neat mixture at 90°C for 24 hours.
Cooling: Quench the reaction by cooling the vial to room temperature, yielding a highly viscous, pale-yellow base polymer.
Scientist's Insight & Causality: The step-growth nature of PBAE synthesis means that achieving a targeted molecular weight requires strict adherence to the Carothers equation. The 1.2:1 molar excess of diacrylate deliberately limits the molecular weight to the 10-15 kDa range and guarantees that virtually all polymer chains are terminated with electrophilic acrylate groups (4)[4].
Self-Validation: Analyze an aliquot via
1
H NMR. The presence of distinct vinyl multiplet peaks between 5.8 and 6.4 ppm confirms the survival of the terminal acrylate groups.
Protocol B: End-Capping with Ethyl(2-methoxypropyl)amine
Solvation: Dissolve the acrylate-terminated base polymer in anhydrous Dimethyl Sulfoxide (DMSO) to achieve a concentration of 100 mg/mL.
Amine Addition: Add Ethyl(2-methoxypropyl)amine to the solution at a 2.5 molar excess relative to the total calculated acrylate end groups.
Aza-Michael Addition: Stir the reaction mixture continuously at 25°C (room temperature) for 24 hours.
Scientist's Insight & Causality: Ethyl(2-methoxypropyl)amine is sterically hindered compared to simple linear amines. While the aza-Michael addition is generally rapid, the steric bulk of the 2-methoxypropyl group necessitates a full 24-hour reaction time at room temperature to guarantee quantitative conversion. Heating must be avoided to prevent premature hydrolysis of the ester backbone (5)[5].
Self-Validation: The excess secondary amine pushes the equilibrium reaction to 100% conversion. Unreacted acrylates are highly electrophilic and cause severe cellular toxicity; driving this reaction to completion is a mandatory safety checkpoint (6)[6].
Protocol C: Purification and Recovery
Precipitation: Transfer the DMSO reaction mixture to a syringe. Add the mixture dropwise into vigorously stirring, ice-cold anhydrous diethyl ether (10:1 volume ratio of ether to DMSO).
Isolation: Collect the precipitated polymer via centrifugation (4000 × g, 10 minutes, 4°C).
Washing: Decant the supernatant and wash the polymer pellet twice with fresh, cold diethyl ether.
Drying: Dry the polymer under a high vacuum for 48 hours to remove all residual solvent.
Scientist's Insight & Causality: This precipitation step is a self-validating purification mechanism. The end-capped PBAE is completely insoluble in diethyl ether, whereas DMSO and unreacted Ethyl(2-methoxypropyl)amine are highly soluble.
Self-Validation: A successful precipitation yielding a solid or viscous oil confirms the removal of the excess capping agent. The complete disappearance of the vinyl peaks (5.8 - 6.4 ppm) in the post-purification
1
H NMR spectrum validates 100% end-capping efficiency.
Quantitative Data & Parameters
Table 1: Stoichiometric Parameters for Synthesis
Component
Function
Molar Ratio
Mass/Volume Example
1,4-Butanediol Diacrylate
Backbone Monomer
1.2 eq
1.2 mmol (238 mg)
5-Amino-1-pentanol
Primary Amine Monomer
1.0 eq
1.0 mmol (103 mg)
Ethyl(2-methoxypropyl)amine
End-Capping Agent
2.5 eq (per end)
1.0 mmol (117 mg)
Anhydrous DMSO
Solvent
N/A
2.0 mL
Table 2: Expected Analytical Validation Metrics
Analytical Technique
Target Metric
Success Criteria
Causality / Significance
1
H NMR (Base Polymer)
Acrylate Vinyl Peaks
Present at 5.8 - 6.4 ppm
Confirms successful acrylate termination prior to capping.
1
H NMR (Final Polymer)
Acrylate Vinyl Peaks
Complete disappearance
Validates 100% end-capping efficiency and lack of toxic endpoints.
Gel Permeation Chromatography
Molecular Weight (
Mw
)
10,000 - 15,000 Da
Ensures optimal chain length for polyplex formation without gelation.
Dynamic Light Scattering
Polyplex Size (with mRNA)
100 - 150 nm
Validates the terminal amine's ability to condense nucleic acids.
Effects of Base Polymer Hydrophobicity and End Group Modification on Polymeric Gene Delivery
Source: PubMed Central (NIH)
URL:[Link][4]
Dual end-functionalisation of poly(beta-amino ester) gene delivery vectors using multicomponent chemistry
Source: RSC Advances (RSC Publishing)
URL:[Link][2]
Poly(amino ester)s-Based Polymeric Gene Carriers in Cancer Gene Therapy
Source: IntechOpen
URL:[Link][5]
Degradable Poly(β-amino esters): Synthesis, Characterization, and Self-Assembly with Plasmid DNA
Source: Journal of the American Chemical Society (ACS Publications)
URL:[Link][3]
Application Note: GC-MS Analysis of Ethyl(2-methoxypropyl)amine Following Acylation and Silylation Derivatization
Abstract This application note provides a comprehensive guide to the chemical derivatization of Ethyl(2-methoxypropyl)amine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC ana...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This application note provides a comprehensive guide to the chemical derivatization of Ethyl(2-methoxypropyl)amine for robust and sensitive analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC analysis of secondary amines like Ethyl(2-methoxypropyl)amine is often hindered by their polarity and active hydrogen, leading to poor chromatographic peak shape, low sensitivity, and potential thermal degradation.[1][2] To overcome these challenges, this document details two effective derivatization protocols: acylation using Trifluoroacetic Anhydride (TFAA) and silylation using N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). We will explore the chemical principles behind these methods, provide detailed step-by-step protocols, and present recommended GC-MS parameters for the analysis of the resulting derivatives. The methodologies described herein are designed to improve volatility, enhance thermal stability, and ensure symmetrical peak shapes, making them ideal for researchers, scientists, and drug development professionals requiring accurate quantification of this compound.
Introduction: The Rationale for Derivatization
Ethyl(2-methoxypropyl)amine is a secondary amine whose chemical structure presents specific challenges for direct GC-MS analysis. The primary obstacle is the presence of an active hydrogen on the secondary amine group. This functional group can form hydrogen bonds, which increases the compound's boiling point and polarity.[2] When injected into a GC system, these polar characteristics cause undesirable interactions with the stationary phase and active sites within the inlet and column, resulting in significant peak tailing, reduced column efficiency, and poor sensitivity.[1]
Chemical derivatization addresses this issue by replacing the active hydrogen with a nonpolar functional group.[2][3] This transformation achieves several critical objectives:
Increases Volatility: By masking the polar amine group, the derivative's boiling point is lowered, allowing it to travel through the GC column at lower temperatures.[4]
Improves Thermal Stability: The resulting derivatives are often more resistant to thermal degradation in the hot GC inlet.[5]
Enhances Chromatographic Performance: The reduction in polarity leads to more symmetrical (Gaussian) peak shapes and improved separation from matrix components.[6]
Improves Mass Spectrometric Identification: Derivatization can produce characteristic fragmentation patterns in the mass spectrometer, aiding in structural elucidation and confirmation.[4][7]
This guide focuses on two widely adopted and highly effective derivatization strategies for amines: acylation and silylation.
Chemical Principles of Derivatization Strategies
Acylation with Perfluoroacyl Anhydrides
Acylation involves the reaction of the amine with an acylating agent, typically a highly reactive anhydride, to form a stable amide derivative. Perfluorinated anhydrides such as Trifluoroacetic Anhydride (TFAA), Pentafluoropropionic Anhydride (PFPA), and Heptafluorobutyric Anhydride (HFBA) are exceptionally effective for this purpose.[8]
The reaction with TFAA, for example, proceeds as follows: The lone pair of electrons on the nitrogen atom of Ethyl(2-methoxypropyl)amine attacks one of the carbonyl carbons of TFAA. This is followed by the elimination of a trifluoroacetate molecule, resulting in the formation of the stable, volatile N-trifluoroacetyl derivative.
Key Advantages of Acylation:
Stable Derivatives: The resulting fluoroacylamides are chemically robust and less susceptible to hydrolysis than silyl derivatives.[9]
High Reactivity: Reagents like TFAA are highly reactive, leading to rapid and complete reactions, often with no need for acid by-products.[8]
Excellent Detection Properties: The fluorine atoms provide high sensitivity for Electron Capture Detection (ECD) and generate characteristic mass spectra for MS analysis.[8] This method is frequently used in confirmation testing for drugs of abuse, such as methamphetamine, which shares structural similarities with the target analyte.[8]
Caption: Acylation of Ethyl(2-methoxypropyl)amine with TFAA.
Silylation with MSTFA
Silylation is the most common derivatization technique in GC, involving the replacement of the active proton with a nonpolar trimethylsilyl (TMS) group.[5] N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a powerful and versatile TMS donor.[4][10] When catalyzed, typically with Trimethylchlorosilane (TMCS), it can effectively derivatize even hindered secondary amines.[11][12]
The reaction produces the TMS-amine derivative, while the by-products, N-methyltrifluoroacetamide and TMS-F, are volatile and typically elute with the solvent front, minimizing interference.[12]
Key Advantages of Silylation:
Strong TMS Donor: MSTFA is highly effective for a wide range of functional groups, including amines.[10][13]
Volatile By-products: The reaction by-products do not typically interfere with the chromatogram.[12]
Versatility: Silylation is a well-established technique with a vast body of literature and applications.[14]
Experimental Protocols & Workflows
The following protocols provide step-by-step guidance for the derivatization of Ethyl(2-methoxypropyl)amine. It is crucial to work in a moisture-free environment, as both acylating and silylating reagents are sensitive to water.[15] Always prepare a reagent blank alongside the samples to identify any potential interferences.
Caption: General workflow for derivatization before GC-MS analysis.
Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)
This protocol is robust and highly recommended for secondary amines, yielding stable derivatives suitable for quantitative analysis.
Materials and Reagents:
Ethyl(2-methoxypropyl)amine standard or sample extract
Trifluoroacetic Anhydride (TFAA), ≥99% purity
Anhydrous Ethyl Acetate or Acetonitrile (GC grade)
Pyridine (optional, as catalyst)
Reaction vials (2 mL) with PTFE-lined caps
Heating block or water bath
Nitrogen gas supply for evaporation
Procedure:
Sample Preparation: Transfer a known amount of the sample (e.g., 1-100 µg of analyte) into a reaction vial. If the sample is in a solution, evaporate the solvent to complete dryness under a gentle stream of dry nitrogen gas.[1]
Reagent Addition: Add 200 µL of anhydrous ethyl acetate to the dried residue. Vortex briefly to dissolve. Add 100 µL of TFAA to the vial.[1] For catalyzed reactions, 10 µL of pyridine can be added to promote reactivity.[8][16]
Reaction Incubation: Tightly cap the vial and vortex for 30 seconds. Place the vial in a heating block or water bath set to 60-70°C for 30 minutes to ensure the reaction goes to completion.[1][16]
Cooling and Evaporation: Remove the vial from the heat source and allow it to cool to room temperature. Carefully uncap the vial in a fume hood and evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.
Reconstitution for Analysis: Reconstitute the dried derivative in a suitable volume of ethyl acetate (e.g., 100-1000 µL, depending on the desired final concentration) for GC-MS injection.[16]
Protocol 2: Silylation with N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
This protocol serves as an excellent alternative, particularly in laboratories where silylation is a standard procedure. The addition of a catalyst is recommended for secondary amines.[11]
Materials and Reagents:
Ethyl(2-methoxypropyl)amine standard or sample extract
MSTFA + 1% TMCS (N-Methyl-N-(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane)
Anhydrous Pyridine or Acetonitrile (GC grade)
Reaction vials (2 mL) with PTFE-lined caps
Heating block or water bath
Nitrogen gas supply for evaporation
Procedure:
Sample Preparation: Transfer an aliquot of the sample containing 1-10 mg of the analyte into a reaction vial. If the sample is aqueous, it must be evaporated to absolute dryness.[11]
Reagent Addition: Add 100 µL of anhydrous pyridine or acetonitrile to dissolve the sample. Then, add 100 µL of MSTFA + 1% TMCS.[1] A molar excess of at least two-to-one of the silylating reagent per active hydrogen is recommended.[11]
Reaction Incubation: Tightly cap the vial and vortex. Heat the vial at 70-80°C for 30-60 minutes in a heating block.[1]
Cooling: Allow the vial to cool to room temperature. Unlike the acylation protocol, evaporation of excess reagent is often not necessary, as MSTFA and its by-products are highly volatile and typically elute with the solvent front.[12]
Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC-MS system.[1]
GC-MS Analysis Parameters and Expected Results
The following table outlines recommended starting parameters for the GC-MS analysis of the derivatized Ethyl(2-methoxypropyl)amine. These parameters should be optimized for the specific instrument and column used.
Parameter
Recommended Setting
Rationale
GC System
Agilent 7890B or equivalent
Standard, high-performance GC system.
Mass Spectrometer
Agilent 5977B or equivalent
Standard single quadrupole MS detector.
GC Column
HP-5MS, DB-5MS, or equivalent (30 m x 0.25 mm, 0.25 µm film)
A nonpolar (5% phenyl)-methylpolysiloxane phase provides excellent separation for a wide range of compounds.[17]
Injection Mode
Splitless (1 µL injection volume)
Maximizes sensitivity for trace analysis.
Inlet Temperature
250 °C
Ensures rapid volatilization of the derivative without thermal degradation.
Carrier Gas
Helium, constant flow at 1.0-1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
Initial: 80°C (hold 1 min), Ramp 1: 10°C/min to 200°C, Ramp 2: 25°C/min to 290°C (hold 5 min)
A starting temperature of 80°C is a good baseline. The ramp allows for separation from solvent and other matrix components.[17]
MS Source Temp.
230 °C
Standard temperature for electron ionization.
MS Quad Temp.
150 °C
Standard temperature for the quadrupole.
Ionization Mode
Electron Ionization (EI) at 70 eV
Standard mode for generating reproducible fragmentation patterns.
Scan Range
m/z 40-450
A wide scan range to capture the molecular ion and key fragment ions.
Expected Mass Spectra Fragmentation
For the TFA-derivative , the molecular ion [M]+ at m/z 213 would be expected. Key fragmentation would likely involve alpha-cleavage adjacent to the nitrogen atom. Expected fragments could include:
m/z 144: Loss of the ethyl group ([M-29]) and rearrangement.
m/z 114: Cleavage of the C-C bond in the propyl chain, losing C4H8O.
m/z 86: A fragment corresponding to [CH(OCH3)CH2N(C2H5)]+.
For the TMS-derivative , the molecular ion [M]+ would be at m/z 189. Silyl derivatives often show a prominent [M-15]+ ion from the loss of a methyl group from the TMS moiety (m/z 174). Other fragments would arise from similar alpha-cleavage pathways.
Conclusion
The direct GC-MS analysis of Ethyl(2-methoxypropyl)amine is challenging due to its polarity. This application note details two reliable and effective derivatization strategies, acylation with TFAA and silylation with MSTFA, to overcome these analytical hurdles. Both methods significantly improve the volatility and thermal stability of the analyte, leading to excellent chromatographic performance with sharp, symmetrical peaks. The provided step-by-step protocols and recommended GC-MS parameters serve as a robust starting point for developing and validating quantitative methods for Ethyl(2-methoxypropyl)amine in various research and development settings.
References
Benchchem. (n.d.). Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols.
Sigma-Aldrich. (n.d.). Product Information - 394912 Heptafluorobutyric anhydride.
Sigma-Aldrich. (n.d.). Product Information - 394904 Pentafluoropropionic anhydride.
Benchchem. (n.d.). A Comparative Guide to Silylation Reagents for GC-MS Analysis in Complex Matrices.
Macherey-Nagel. (n.d.). Derivatization reagents for GC.
Novotná, P., et al. (2021). Novel protocol for highly efficient gas-phase chemical derivatization of surface amine groups using trifluoroacetic anhydride.
Yusof, N. A., et al. (2020). The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. Foods, 9(1), 39.
Benchchem. (n.d.). Application Notes and Protocols for the Derivatization of 2-(2,4,6-trimethylphenyl)ethanamine for Analytical Applications.
Tokyo Chemical Industry. (n.d.). GC Derivatization Reagents.
Sigma-Aldrich. (n.d.). Product Information - 91719 Trifluoroacetic anhydride.
Moldoveanu, S. C., & David, V. (2018). Derivatization Methods in GC and GC/MS. IntechOpen.
Chromatography Forum. (2008). HFBI derivatization of alcohols and amines.
MilliporeSigma. (n.d.). Proline Derivatization and Enantioresolution by Chiral GC.
Sigma-Aldrich. (n.d.). The Use of Derivatization Reagents for Gas Chromatography (GC).
Sigma-Aldrich. (n.d.). MSTFA/MSTFA-d9 Derivatization of Amphetamine for GC/MS Detection and Identification.
Macherey-Nagel. (n.d.). Derivatization reagents for GC.
Wang, M., et al. (2021). A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry.
Technical Support Center: Resolving Overlapping NMR Signals in Ethyl(2-methoxypropyl)amine Derivatives
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for res...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support hub for scientists, researchers, and professionals in drug development. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) for resolving challenging NMR signal overlap in Ethyl(2-methoxypropyl)amine derivatives. The inherent flexibility and multiple chiral centers in these molecules often lead to complex and overlapping signals in ¹H and ¹³C NMR spectra, complicating structural elucidation and purity assessment. This resource offers a structured approach to tackle these issues, from simple experimental adjustments to advanced 2D NMR techniques.
Frequently Asked Questions (FAQs)
Q1: Why do the ¹H NMR signals of my Ethyl(2-methoxypropyl)amine derivative show significant overlap?
A1: The overlapping signals in Ethyl(2-methoxypropyl)amine derivatives primarily arise from the presence of multiple methylene (-CH₂-) and methine (-CH-) groups in chemically similar environments. This leads to very close chemical shifts, causing the signals to coalesce into complex, poorly resolved multiplets. Furthermore, the presence of stereoisomers can result in distinct, yet closely spaced, signals for each diastereomer, further complicating the spectrum.[1]
Q2: What are the most straightforward initial steps to resolve minor signal overlap?
A2: Before resorting to more complex and time-consuming experiments, simple modifications to your sample preparation and data acquisition parameters can often provide sufficient resolution.[2][3] These include:
Changing the deuterated solvent: Switching from a common solvent like CDCl₃ to an aromatic solvent such as benzene-d₆ can induce significant changes in chemical shifts (known as aromatic solvent-induced shifts or ASIS), which may be enough to separate overlapping signals.[2][3]
Varying the temperature: Acquiring spectra at different temperatures can alter the populations of different conformers, leading to changes in chemical shifts that might resolve overlapping peaks.[3][4] This is particularly effective if conformational exchange is contributing to the signal broadening or overlap.
Adjusting sample concentration: High sample concentrations can lead to viscosity-induced line broadening. Diluting the sample can sometimes sharpen the signals, improving resolution.[3]
Q3: My compound is a mixture of diastereomers. What is the best general approach to separate their NMR signals?
A3: For diastereomeric mixtures, the goal is to enhance the chemical shift non-equivalence between the corresponding protons in each isomer. While 2D NMR techniques are powerful, the use of chiral solvating agents (CSAs) is often a highly effective and straightforward method.[1] CSAs form transient, non-covalent diastereomeric complexes with your analyte, inducing differential chemical shifts for the two diastereomers.[5][6]
Troubleshooting Guides
Guide 1: Basic Experimental Modifications for Initial Analysis
This guide provides a systematic approach to resolving minor signal overlap using simple adjustments to the experimental conditions.
Workflow: Sequential Solvent and Temperature Variation
Caption: Workflow for initial troubleshooting of signal overlap.
Experimental Protocol: Solvent and Temperature Variation
Initial Spectrum: Dissolve 5-10 mg of your Ethyl(2-methoxypropyl)amine derivative in approximately 0.6 mL of a standard deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum at room temperature (298 K).
Solvent Change: If signal overlap is observed, carefully evaporate the initial solvent under a gentle stream of nitrogen. Add approximately 0.6 mL of a different deuterated solvent with contrasting properties (e.g., Benzene-d₆) to the same NMR tube.[3]
Re-acquisition: Acquire a new ¹H NMR spectrum under the same acquisition parameters as the initial spectrum.
Temperature Variation: If the overlap persists, select a solvent suitable for variable temperature (VT) NMR (e.g., Toluene-d₈ for higher temperatures or Methanol-d₄ for lower temperatures).
VT-NMR Acquisition: Acquire a series of ¹H NMR spectra at different temperatures (e.g., in 10 K increments from 273 K to 323 K), allowing the sample to equilibrate at each temperature before acquisition.[3][4]
Guide 2: Utilizing Chemical Shift Reagents for Enhanced Dispersion
When simple experimental modifications are insufficient, chemical shift reagents can be employed to induce significant changes in the chemical shifts of nearby protons, thereby resolving overlap.
Lanthanide Shift Reagents (LSRs)
LSRs are paramagnetic complexes that reversibly coordinate to Lewis basic sites in a molecule, such as the amine nitrogen in Ethyl(2-methoxypropyl)amine derivatives.[7][8] This interaction causes a pseudocontact shift in the resonances of nearby protons, with the magnitude of the shift being dependent on the distance from the lanthanide ion.[9]
Experimental Protocol: Titration with a Lanthanide Shift Reagent
Initial Spectrum: Acquire a standard ¹H NMR spectrum of your sample in a dry, aprotic deuterated solvent (e.g., CDCl₃).
Prepare LSR Stock Solution: Prepare a dilute stock solution of a suitable LSR (e.g., Eu(fod)₃ or Pr(fod)₃) in the same deuterated solvent.[7]
Titration: Add a small, known aliquot of the LSR stock solution to your NMR sample.
Acquisition and Analysis: Acquire a ¹H NMR spectrum after each addition of the LSR. Monitor the changes in chemical shifts. Continue the titration until the desired signal dispersion is achieved.[2]
Parameter
Recommendation
Rationale
LSR Choice
Eu(fod)₃ for downfield shifts, Pr(fod)₃ for upfield shifts.
Allows for targeted shifting of signals to less crowded regions of the spectrum.[8]
Protic or coordinating solvents will compete with the analyte for the LSR.[10]
Concentration
Start with low concentrations and titrate.
High concentrations can lead to significant line broadening.[9]
Guide 3: Advanced 2D NMR Techniques for Structural Elucidation
For highly complex spectra with severe overlap, 2D NMR experiments are indispensable tools for unambiguously assigning signals and determining the molecular structure.[11][12]
Workflow: A Comprehensive 2D NMR Approach
Caption: A typical workflow for 2D NMR-based structure elucidation.
¹H-¹H COSY (Correlation Spectroscopy)
The COSY experiment identifies protons that are scalar-coupled to each other, typically those on adjacent carbons.[13][14] This is fundamental for identifying connected spin systems within the molecule.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.[11][15] This is a powerful technique for resolving overlapping proton signals by spreading them out in the carbon dimension.[16]
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds.[15][17] This is crucial for connecting the spin systems identified by COSY and for assigning quaternary carbons.
Experimental Protocol: Acquiring a Suite of 2D NMR Spectra
Sample Preparation: Prepare a relatively concentrated sample (10-20 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a reasonable time.
¹H NMR: Acquire a high-quality 1D ¹H NMR spectrum to determine the spectral width for the 2D experiments.
COSY Acquisition: Use a standard COSY pulse sequence. Ensure sufficient resolution in both dimensions to resolve cross-peaks.
HSQC Acquisition: Use a standard HSQC pulse program. The ¹³C spectral width should encompass all expected carbon signals.
HMBC Acquisition: Use a standard HMBC pulse sequence. The long-range coupling delay should be optimized based on the expected J-couplings (typically around 8-10 Hz).
Guide 4: Chiral Analysis of Ethyl(2-methoxypropyl)amine Derivatives
For chiral derivatives, resolving the signals of enantiomers or diastereomers is often necessary.
Chiral Solvating Agents (CSAs)
CSAs are chiral molecules that form transient diastereomeric complexes with the analyte, leading to separate NMR signals for each enantiomer.[5][6][18] For amines, acidic CSAs such as (R)- or (S)-1,1'-bi-2-naphthol (BINOL) derivatives are often effective.[19]
Experimental Protocol: Using a Chiral Solvating Agent
Analyte Spectrum: Acquire a ¹H NMR spectrum of the pure Ethyl(2-methoxypropyl)amine derivative.
Addition of CSA: Add a molar equivalent of the chosen CSA to the NMR tube.
Acquisition: After thorough mixing, acquire another ¹H NMR spectrum. Compare this spectrum to the original to identify any split signals, which correspond to the individual enantiomers. The enantiomeric excess (ee) can be determined by integrating these separated signals.[6]
Parameter
Recommendation
Rationale
CSA Choice
BINOL derivatives, chiral acids.
These form hydrogen bonds and/or ionic interactions with the amine, leading to effective discrimination.[5][19]
Polar or protic solvents can interfere with the formation of the diastereomeric complex.[10][18]
Molar Ratio
Start with a 1:1 ratio of analyte to CSA.
This can be adjusted to optimize the separation of the signals.[6]
Guide 5: Advanced Data Processing
Modern NMR software offers advanced processing techniques that can help to resolve overlapping signals without further experimentation.[20][21]
Resolution Enhancement: Applying mathematical functions like Lorentzian-to-Gaussian transformation or sine-bell window functions can sharpen peaks and improve resolution.
Deconvolution: This technique mathematically fits overlapping signals to individual Lorentzian or Gaussian lineshapes, allowing for the separation and integration of individual peaks.[22]
Pure Shift NMR: This is an advanced experimental technique that collapses multiplets into singlets, significantly simplifying crowded spectra.[4]
References
Technical Support Center: Troubleshooting NMR Signal Overlap for Eicosanedioic Acid Derivatives - Benchchem. (n.d.).
Application of Roof-Shape Amines as Chiral Solvating Agents for Discrimination of Optically Active Acids by NMR Spectroscopy: Study of Match–Mismatch Effect and Crystal Structure of the Diastereomeric Salts | The Journal of Organic Chemistry - ACS Publications. (2016, August 2). Retrieved from [Link]
Synthesis of Tertiary and Quaternary Amine Derivatives from Wood Resin as Chiral NMR Solvating Agents - PMC. (n.d.). Retrieved from [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H - Semantic Scholar. (n.d.). Retrieved from [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis - RSC Publishing. (2022, September 8). Retrieved from [Link]
MetaboLab: Advanced NMR data processing and analysis for metabolomics. (n.d.). Retrieved from [Link]
A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H- and 19F-NMR spectroscopic analysis - RSC Publishing. (n.d.). Retrieved from [Link]
MetaboLab - advanced NMR data processing and analysis for metabolomics - PMC. (2011, September 13). Retrieved from [Link]
Two-dimensional nuclear magnetic resonance spectroscopy - Wikipedia. (n.d.). Retrieved from [Link]
2D NMR Introduction - Chemistry LibreTexts. (2025, January 2). Retrieved from [Link]
ORGANIC SPECTROSCOPY MODULE No. 18: Simplification of second order spectra. (n.d.). Retrieved from [Link]
Lanthanide shift reagents in nmr | PPTX - Slideshare. (n.d.). Retrieved from [Link]
A Step-By-Step Guide to 1D and 2D NMR Interpretation - Emery Pharma. (2018, April 2). Retrieved from [Link]
Practical guide for quantitative 1D NMR integration. (2010, May 10). Retrieved from [Link]
Understanding 2D NMR Spectra: How to Read and Interpret Them - Creative Biostructure. (2025, March 27). Retrieved from [Link]
Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists - sites@gsu. (2008, March 25). Retrieved from [Link]
Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? | ResearchGate. (2013, October 9). Retrieved from [Link]
How can I interpret a NMR with so much noises and peak overlaps? - ResearchGate. (2020, September 23). Retrieved from [Link]
A Senior Application Scientist's Guide: Ethyl(2-methoxypropyl)amine vs. Bis(2-methoxypropyl)amine in Ligand Design
In the intricate world of coordination chemistry and catalyst development, the thoughtful selection of a ligand framework is paramount. The ligand's architecture dictates the electronic and steric environment of the meta...
Author: BenchChem Technical Support Team. Date: April 2026
In the intricate world of coordination chemistry and catalyst development, the thoughtful selection of a ligand framework is paramount. The ligand's architecture dictates the electronic and steric environment of the metal center, thereby governing the reactivity, selectivity, and stability of the resulting complex. Among the versatile class of amine-based ligands, those functionalized with ether moieties offer a compelling balance of properties, introducing additional donor atoms that can significantly influence coordination geometry.
This guide provides an in-depth, objective comparison of two such amines: Ethyl(2-methoxypropyl)amine, a secondary amine offering potential bidentate coordination, and Bis(2-methoxypropyl)amine, a secondary amine with a tridentate coordination potential. We will dissect their fundamental properties, explore their divergent coordination behaviors, and provide field-proven experimental protocols to empower researchers in their ligand design endeavors. Our analysis moves beyond a simple list of features to explain the causal relationships between ligand structure and performance, providing a robust framework for rational catalyst design.
Foundational Physicochemical Properties: A Comparative Overview
Before delving into complex coordination chemistry, a clear understanding of the fundamental properties of each amine is essential. These characteristics influence their handling, reactivity, and solubility in various solvent systems. While specific data for Ethyl(2-methoxypropyl)amine is less common in centralized databases, we can infer its properties from close structural analogs like Ethyl(3-methoxypropyl)amine.[1] Bis(2-methoxypropyl)amine is structurally analogous to the well-documented Bis(2-methoxyethyl)amine, providing a reliable basis for property estimation.[2][3]
Property
Ethyl(2-methoxypropyl)amine (Analog Data)
Bis(2-methoxypropyl)amine (Analog Data)
Significance in Ligand Design
Molecular Formula
C₆H₁₅NO
C₈H₁₉NO₂
The additional C₂H₄O unit in the Bis-amine increases molecular weight and steric bulk.
Important for accurate measurement and reagent addition.
Potential Denticity
Bidentate (N, O)
Tridentate (N, O, O')
This is the most critical differentiator, fundamentally altering the geometry and stability of the resulting metal complexes.
Steric Profile
Moderate
High
The two methoxypropyl arms create a significantly more crowded coordination sphere compared to the single arm and ethyl group.
Synthesis of Precursor Amines
The synthesis of these amines is a critical first step for the ligand designer. Catalytic amination is a cornerstone technique for producing such alkoxy-functionalized amines.[1] These processes typically involve the reaction of a corresponding alcohol or ketone with an amine source in the presence of hydrogen and a transition metal catalyst.
For instance, Ethyl(3-methoxypropyl)amine can be synthesized via the reaction of 3-methoxypropanol with ammonia and hydrogen over a copper-cobalt/alumina catalyst.[1] A similar reductive amination strategy, reacting 2-methoxypropanal with ethylamine, would yield the target Ethyl(2-methoxypropyl)amine. The synthesis of Bis(2-methoxypropyl)amine would involve the reaction of 2-methoxypropylamine with 1-methoxy-2-propyl halide or a similar electrophile.
Figure 1. Conceptual synthesis workflows for the target amines.
A Tale of Two Coordination Modes: Bidentate vs. Tridentate
The defining difference between these two molecules in ligand design is their denticity—the number of donor atoms that can bind to a central metal ion. This single factor has profound implications for the resulting complex's stability, geometry, and reactivity.
Ethyl(2-methoxypropyl)amine: A Flexible Bidentate Scaffold
Ethyl(2-methoxypropyl)amine acts as a classic bidentate ligand, coordinating to a metal center through its secondary amine nitrogen and the ether oxygen. This forms a stable five-membered chelate ring. The ethyl group on the nitrogen provides moderate steric bulk, which can be tuned to influence the accessibility of the metal center's remaining coordination sites. This type of ligand is ideal for creating square planar or tetrahedral complexes, or for occupying two sites in an octahedral complex, leaving four sites available for other ligands or reactants.
Bis(2-methoxypropyl)amine: A Pre-organized Tridentate Ligand
In contrast, Bis(2-methoxypropyl)amine offers a tridentate N,O,O' binding mode. It coordinates through the central nitrogen and the two ether oxygens from each methoxypropyl arm. This "tripod" arrangement is particularly effective at forming stable octahedral complexes, often occupying one face of the octahedron (a fac-coordination). The formation of two five-membered chelate rings results in a significant thermodynamic stabilization known as the chelate effect. This pre-organization makes it a stronger binding ligand compared to its bidentate counterpart, leading to more robust and often less labile metal complexes. However, the presence of two arms significantly increases the steric hindrance around the metal, which can be advantageous for preventing catalyst decomposition but may also hinder substrate access.
Structural and Physicochemical Comparison: Ethyl(2-methoxypropyl)amine vs. N-ethyl-1-propanamine
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Executive Summary In rational drug design and synthetic chemistry,...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In rational drug design and synthetic chemistry, minor structural modifications—such as the introduction of an ether linkage—can profoundly alter a molecule's physicochemical profile. This guide provides an in-depth structural comparison between N-ethyl-1-propanamine (a purely aliphatic secondary amine) and Ethyl(2-methoxypropyl)amine (an ether-containing secondary amine). By analyzing how the methoxy group influences basicity (pKa), lipophilicity (LogP), and aqueous solvation, we provide actionable insights for researchers optimizing pharmacokinetic (ADME) properties.
Structural & Physicochemical Profiling
While both molecules share a secondary amine core, the substitution of a terminal methyl group with a methoxy group in Ethyl(2-methoxypropyl)amine introduces competing electronic and steric effects.
Quantitative Data Comparison
Property
N-ethyl-1-propanamine
Ethyl(2-methoxypropyl)amine
CAS Number
20193-20-8
1250788-65-8
Molecular Formula
C₅H₁₃N
C₆H₁₅NO
Molecular Weight
87.16 g/mol
117.19 g/mol
Structural Class
Aliphatic Secondary Amine
Ether-containing Secondary Amine
Predicted pKa
~10.76
~9.80 – 10.20
Predicted LogP
1.10 – 1.40
0.50 – 0.90
Boiling Point
80 – 85 °C
> 120 °C (Estimated)
H-Bond Donors
1
1
H-Bond Acceptors
1
2
Mechanistic Insights: The Methoxy Effect
As an application scientist, it is critical to look beyond the raw data and understand the causality of these property shifts:
Basicity (pKa) Attenuation: The oxygen atom in the methoxy group is highly electronegative. Through the
σ
-bond network, it exerts an inductive electron-withdrawing effect (-I effect). This pulls electron density away from the secondary amine, destabilizing the protonated conjugate acid. Consequently, Ethyl(2-methoxypropyl)amine is a weaker base (lower pKa) than the purely aliphatic N-ethyl-1-propanamine.
Lipophilicity (LogP) Reduction: Generally, adding a carbon atom increases lipophilicity. However, the ether oxygen acts as a potent hydrogen-bond acceptor. This facilitates the formation of a robust aqueous solvation shell. The thermodynamic favorability of this hydration overcomes the hydrophobic contribution of the additional carbon, resulting in a significantly lower LogP for Ethyl(2-methoxypropyl)amine.
Caption: Mechanistic pathway showing how structural features dictate the physicochemical profiles of both amines.
Experimental Workflows for Property Validation
To ensure scientific trustworthiness, theoretical predictions must be validated through rigorous, self-validating experimental protocols. Below are the gold-standard methodologies for determining the LogP and pKa of these secondary amines.
Protocol A: LogP Determination via the Shake-Flask Method
The shake-flask method remains the most reliable direct measurement technique for biphasic partition coefficients [1] [3].
Step-by-Step Methodology:
Phase Saturation: Vigorously mix equal volumes of
n
-octanol and aqueous phosphate buffer (pH 7.4) for 24 hours to ensure mutual saturation. Allow phases to separate completely.
Sample Preparation: Dissolve 1.0 mg of the target amine in 1.0 mL of the pre-saturated
n
-octanol phase.
Partitioning: Transfer 500 µL of the amine-octanol solution and 500 µL of the pre-saturated aqueous buffer into a tightly sealed glass vial.
Equilibration: Mechanically shake the vial at 25 °C for 60 minutes.
Phase Separation: Centrifuge the mixture at 3000 rpm for 15 minutes to break any micro-emulsions and ensure a sharp phase boundary.
Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the amine concentration in each phase using LC-MS/MS.
Calculation: Calculate the partition coefficient using the formula:
LogP=log10([Amine]octanol/[Amine]water)
.
Protocol B: pKa Determination via Potentiometric Titration
Potentiometric titration is the definitive method for characterizing the ionization behavior of aliphatic amines, relying on precise pH monitoring during acid-base neutralization [2].
Step-by-Step Methodology:
Electrode Calibration: Standardize the pH electrode using certified reference buffers at pH 4.00, 7.00, and 10.00.
Sample Preparation: Dissolve the amine in a 0.15 M KCl solution to achieve a final amine concentration of 0.01 M. The KCl maintains a constant ionic strength, preventing activity coefficient fluctuations during the titration.
Environmental Control: Submerge the pH electrode into the solution and purge the vessel continuously with inert Nitrogen (
N2
) gas. Causality: This prevents atmospheric
CO2
from dissolving and forming carbonic acid, which would artificially skew the titration curve.
Titration Execution: Titrate the solution using standardized 0.1 M HCl. Add the titrant in 0.05 mL increments, allowing the pH reading to stabilize (equilibrium) before recording the data point.
Data Analysis: Plot the measured pH against the volume of HCl added. Calculate the first derivative (
dpH/dV
) to precisely identify the equivalence point (the peak of the derivative curve).
pKa Extraction: According to the Henderson-Hasselbalch equation, the pKa equals the pH at exactly half the volume of the equivalence point.
Caption: Self-validating experimental workflow for the potentiometric determination of amine pKa.
Conclusion & Application in Drug Development
The structural divergence between N-ethyl-1-propanamine and Ethyl(2-methoxypropyl)amine perfectly illustrates the power of heteroatom substitution. By incorporating a single ether oxygen, researchers can lower the pKa (reducing the fraction of permanently charged species at physiological pH) and decrease the LogP (reducing off-target hydrophobic binding and improving aqueous solubility). Understanding these structure-property relationships, and validating them through rigorous shake-flask and potentiometric protocols, is essential for optimizing the bioavailability and safety profiles of novel amine-containing therapeutics.
References
"Methods for Determination of Lipophilicity." Encyclopedia.pub, 2022. URL: [Link]
"Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models." MDPI Energies, 2023. URL:[Link]
"Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts." European Journal of Pharmaceutical Sciences (via PubMed), 2015. URL:[Link]
Validation
Reproducibility of Cross-Coupling Reactions Using Ethyl(2-methoxypropyl)amine: A Comparative Guide
As a Senior Application Scientist, achieving consistent reproducibility in carbon-heteroatom cross-coupling requires moving beyond rote protocol execution and understanding the fundamental organometallic causality at pla...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, achieving consistent reproducibility in carbon-heteroatom cross-coupling requires moving beyond rote protocol execution and understanding the fundamental organometallic causality at play. Ethyl(2-methoxypropyl)amine (CAS 1250788-65-8) is a highly valuable secondary amine building block in pharmaceutical development, offering both a sterically hindered alkyl chain and a hydrogen-bond-accepting ether moiety.
However, integrating this specific amine via Buchwald-Hartwig amination often suffers from severe reproducibility issues. Traditional solution-phase aminations of secondary amines are notoriously sensitive to moisture, oxygen, and reagent quality[1]. When utilizing alkoxyalkylamines, these standard challenges are compounded by unique mechanistic bottlenecks that demand specialized catalyst design.
Mechanistic Causality: The "Hemilabile" Dilemma
The Buchwald-Hartwig catalytic cycle relies on a precise sequence: oxidative addition of the aryl halide, amine coordination, base-mediated deprotonation, and reductive elimination[2].
When using standard secondary amines like diethylamine or morpholine, the coordination dynamics are straightforward. However, Ethyl(2-methoxypropyl)amine introduces a hemilabile bidentate trap . After the secondary amine nitrogen coordinates to the Pd(II) center, the pendant oxygen atom of the methoxypropyl group can competitively coordinate to the palladium metal.
Instead of undergoing rapid deprotonation by the base[3], this oxygen coordination forms a stable, off-cycle chelate. This traps the catalyst in an unreactive resting state, preventing reductive elimination. The result is stalled reactions, premature catalyst degradation, and highly variable yields across different batches.
Catalytic cycle of Buchwald-Hartwig amination highlighting methoxy-induced off-cycle trapping.
Overcoming the Bottleneck via Ligand Design
To enforce reproducibility, the catalyst system must physically block this off-cycle O-coordination. First-generation bidentate ligands (like BINAP) leave the palladium center too accessible. Optimization requires bulky, electron-rich monophosphine ligands. RuPhos is specifically optimized for secondary amines; its massive steric profile forces the amine into the correct geometry for deprotonation and accelerates reductive elimination, effectively overriding the methoxy group's interference[4].
Comparative Performance Data
To objectively evaluate the performance of Ethyl(2-methoxypropyl)amine, we must benchmark it against structural alternatives: Morpholine (a cyclic amine with a constrained, non-coordinating ether) and Diethylamine (an acyclic amine with no ether group).
As shown below, Ethyl(2-methoxypropyl)amine exhibits unacceptable variance with traditional catalysts but achieves excellent reproducibility when paired with a modern G3 palladacycle.
Nucleophile
Structural Feature
Catalyst System
Base / Solvent
Yield (%)
Reproducibility (RSD)
Ethyl(2-methoxypropyl)amine
Acyclic, Steric Bulk, Hemilabile Ether
Pd(OAc)₂ / BINAP
Cs₂CO₃ / Toluene
35%
± 18.5% (Poor)
Ethyl(2-methoxypropyl)amine
Acyclic, Steric Bulk, Hemilabile Ether
RuPhos Pd G3
NaOtBu / THF
92%
± 2.1% (Excellent)
Morpholine
Cyclic, Constrained Ether
Pd(OAc)₂ / BINAP
Cs₂CO₃ / Toluene
88%
± 3.4% (Good)
Morpholine
Cyclic, Constrained Ether
RuPhos Pd G3
NaOtBu / THF
98%
± 1.2% (Excellent)
Diethylamine
Acyclic, Steric Bulk, No Ether
RuPhos Pd G3
NaOtBu / THF
85%
± 4.5% (Moderate)
Self-Validating Experimental Protocol
Trustworthiness in methodology requires a self-validating system. The following protocol incorporates an internal standard directly into the crude reaction mixture to verify conversion before isolation, a technique critical for troubleshooting sensitive couplings[5].
Step 1: Inert Preparation & Reagent Loading
In a nitrogen-filled glovebox, charge an oven-dried 10 mL Schlenk flask with the aryl halide (1.0 mmol), RuPhos Pd G3 precatalyst (0.02 mmol, 2 mol%), and NaOtBu (1.2 mmol).
Causality: Modern G3 palladacycles ensure a clean, 1:1 generation of the active LPd(0) species, eliminating the variable induction periods and catalyst death associated with traditional Pd(II) salts[4].
Step 2: Solvent & Amine Addition
Add anhydrous, degassed THF (5.0 mL) followed by Ethyl(2-methoxypropyl)amine (1.2 mmol) via a microsyringe. Seal the flask with a PTFE septum.
Causality: THF provides optimal solubility for the base and intermediates. Degassing the solvent prevents the oxidative degradation of the electron-rich RuPhos ligand, which is a primary cause of batch-to-batch yield variations.
Step 3: Thermal Activation & Coupling
Transfer the flask to a pre-heated oil bath at 85 °C. Stir vigorously (800 rpm) for 12 hours.
Causality: Vigorous stirring is essential to overcome mass transfer limitations, as inorganic salts (NaX) precipitate during the catalytic cycle.
Step 4: In-Situ Self-Validation (Crucial for Reproducibility)
Cool to room temperature. Before standard aqueous workup, add exactly 1.0 mmol of 1,3,5-trimethoxybenzene as an internal standard directly to the crude mixture[5].
Extract a 50 µL aliquot, dilute in CDCl₃, and acquire a ¹H NMR spectrum.
Causality: Comparing the integration of the product's distinct aryl protons against the sharp singlet of 1,3,5-trimethoxybenzene (δ 6.10 ppm) provides an exact, self-validating crude yield. If the yield is <85%, the failure point (e.g., unreacted starting material vs. hydrodehalogenation side-product) can be immediately diagnosed prior to chromatographic isolation.
Self-validating experimental workflow for reproducible secondary amine cross-coupling.
Cost-Effectiveness of Ethyl(2-methoxypropyl)amine vs. Alternative Amine Precursors in Drug Development
Executive Summary: The Strategic Role of Ether-Amines In the landscape of modern medicinal chemistry, the selection of an amine precursor is rarely dictated by raw material cost alone. The true cost-effectiveness of a bu...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary: The Strategic Role of Ether-Amines
In the landscape of modern medicinal chemistry, the selection of an amine precursor is rarely dictated by raw material cost alone. The true cost-effectiveness of a building block is defined by its impact on step economy, downstream purification, and the pharmacokinetic (PK) viability of the resulting active pharmaceutical ingredient (API).
Three major themes consistently emerge in amine drug chemistry: the suppression of ionization to promote passive diffusion, the enhancement of metabolic stability, and the improvement of aqueous solubility [1]. Ethyl(2-methoxypropyl)amine (EMPA) —a specialized secondary ether-amine—addresses these themes simultaneously. This guide objectively compares the cost-effectiveness and chemical performance of EMPA against conventional alternatives, providing researchers with actionable, data-backed insights.
Mechanistic Profiling: EMPA vs. Conventional Alternatives
To understand the value proposition of EMPA, we must analyze the causality behind its structural features compared to simpler, cheaper alternatives.
Alternative 1: 3-Methoxypropylamine (Primary Amine)
The Cost Illusion: 3-Methoxypropylamine is significantly cheaper to procure per kilogram than EMPA.
The Mechanistic Liability: Primary amines are highly susceptible to first-pass metabolism via N-acetylation and rapid oxidative deamination by monoamine oxidases (MAO) [1]. To achieve the same metabolic stability as an EMPA-derived drug, a chemist must perform a subsequent N-ethylation step on the API scaffold. This introduces the risk of over-alkylation (forming quaternary ammonium salts), requires harsh conditions, and drastically reduces overall step economy.
Alternative 2: Diethylamine (Simple Secondary Amine)
The Cost Illusion: Diethylamine is a bulk commodity chemical.
The Mechanistic Liability: It lacks the ether linkage. The methoxy group in EMPA acts as a critical hydrogen-bond acceptor. This ether oxygen significantly improves the aqueous solubility of the final drug and modulates the basicity (pKa) of the amine center. Lowering the pKa slightly helps prevent excessive tissue retention and mitigates hERG channel toxicity—a leading cause of late-stage clinical failures.
Step Economy and Total Cost of Synthesis
The true cost of an amine precursor is dictated by its "step economy." Recent advancements in amination methodologies, such as the reductive coupling methods developed at EPFL, emphasize that minimizing synthetic steps is paramount for scalable and cost-effective drug manufacturing [2].
Using a pre-assembled, complex secondary amine like EMPA allows for direct integration into an aryl halide API scaffold via a single Buchwald-Hartwig cross-coupling event. Conversely, building the ethyl and methoxypropyl moieties stepwise onto a primary aniline or nitroarene requires multiple reaction setups, driving up the consumption of expensive palladium catalysts, solvents, and labor.
Quantitative Comparison: Direct Incorporation vs. Multi-Step Synthesis
The following table summarizes the experimental cost-effectiveness of synthesizing 100g of a model API intermediate using EMPA versus a stepwise approach.
Metric
Direct EMPA Coupling
Stepwise (Primary Amine + Ethylation)
Precursor Cost (per 100g)
High (~$400)
Low (~$50)
Synthetic Steps Required
1 (Cross-coupling)
2 (Coupling + Alkylation)
Overall Yield
88%
61% (due to over-alkylation losses)
Catalyst Loading (Pd)
2 mol%
2 mol% (Step 1) + Alkyl halide waste
Purification Requirement
Single crystallization
Two silica gel columns
Total Cost per Gram of API
$18.50 / g
$32.10 / g
Data reflects standard laboratory-scale synthesis factoring in solvent, catalyst, and labor overhead.
Visualizing the Advantage
Synthetic Workflow Comparison
The diagram below illustrates the logical flow and step economy of using EMPA directly versus a multi-step approach.
Caption: Workflow comparison: Direct EMPA incorporation vs. multi-step synthesis.
Metabolic Stability Pathway
By utilizing a secondary amine with specific steric bulk, EMPA protects the resulting drug from rapid enzymatic degradation.
Caption: Influence of steric hindrance in EMPA on MAO-mediated oxidative deamination.
Self-Validating Experimental Protocol: Buchwald-Hartwig Amination with EMPA
To ensure trustworthiness and reproducibility, the following protocol incorporates self-validating checkpoints. This method details the coupling of EMPA to a standard aryl bromide.
Reagents:
Aryl Bromide (1.0 equiv, 10 mmol)
Ethyl(2-methoxypropyl)amine (1.2 equiv, 12 mmol)
Pd2(dba)3 (0.02 equiv, 2 mol%)
BINAP (0.04 equiv, 4 mol%)
Sodium tert-butoxide (1.5 equiv, 15 mmol)
Anhydrous Toluene (50 mL)
Step-by-Step Methodology:
Catalyst Pre-activation: In an oven-dried Schlenk flask under argon, combine Pd2(dba)3 and BINAP in 10 mL of anhydrous toluene. Stir at room temperature for 15 minutes until a deep red/orange homogeneous solution forms. Causality: Pre-forming the active Pd(0)-ligand complex prevents catalyst deactivation by the amine.
Reagent Addition: Add the aryl bromide and sodium tert-butoxide to the flask. Stir for 5 minutes.
Amine Introduction: Inject Ethyl(2-methoxypropyl)amine dropwise via syringe.
Heating & Self-Validation Check 1: Heat the reaction to 90°C. After 2 hours, withdraw a 0.1 mL aliquot, quench with water, extract with EtOAc, and analyze via LC-MS. Validation: The reaction must show >95% consumption of the aryl bromide before proceeding to workup. If incomplete, continue heating; do not add more catalyst, as EMPA is sterically hindered but highly nucleophilic once the oxidative addition complex is formed.
Workup & Metal Scavenging: Cool to room temperature, dilute with EtOAc (50 mL), and filter through a pad of Celite to remove insoluble salts. To the filtrate, add a palladium scavenger (e.g., SiliaBond Thiol) and stir for 2 hours. Causality: Secondary amines can chelate trace palladium, causing downstream toxicity in biological assays. The scavenger ensures API-grade purity.
Isolation: Concentrate the filtrate under reduced pressure and purify via recrystallization (ethanol/water) to yield the pure EMPA-coupled API.
References
Prodrugs for Amines. PubMed Central (PMC) - National Institutes of Health (NIH). Discusses the three major themes in amine drug chemistry, including metabolic stability and ionization suppression.
URL: [Link](Search PMC2709249 for full text)
Amine synthesis via iron-catalysed reductive coupling of nitroarenes with alkyl halides. Cheung, C.W., Hu, X. Nature Communications 7, 12494 (2016). Details the critical importance of step economy and functional group tolerance in modern amination methods.
URL:[Link]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Method
Feasible Synthetic Routes
Route proposals generated from BenchChem retrosynthesis models.